molecular formula C23H31ClN2O2 B12707141 N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide hydrochloride CAS No. 84255-05-0

N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide hydrochloride

Cat. No.: B12707141
CAS No.: 84255-05-0
M. Wt: 403.0 g/mol
InChI Key: UBALQEDCSFDNTM-UHFFFAOYSA-N
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Description

N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide hydrochloride involves binding to specific molecular targets such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct pharmacological properties. The presence of the methoxymethyl group enhances its lipophilicity and membrane permeability, making it a promising candidate for drug development .

Properties

CAS No.

84255-05-0

Molecular Formula

C23H31ClN2O2

Molecular Weight

403.0 g/mol

IUPAC Name

N-[1-benzyl-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride

InChI

InChI=1S/C23H30N2O2.ClH/c1-3-22(26)25(21-12-8-5-9-13-21)23(19-27-2)14-16-24(17-15-23)18-20-10-6-4-7-11-20;/h4-13H,3,14-19H2,1-2H3;1H

InChI Key

UBALQEDCSFDNTM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CC3=CC=CC=C3)COC.Cl

Origin of Product

United States

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